molecular formula C12H12N2O3 B1404270 Benzyl 2-(4-hydroxypyrazol-1-yl)acetate CAS No. 884344-73-4

Benzyl 2-(4-hydroxypyrazol-1-yl)acetate

Cat. No.: B1404270
CAS No.: 884344-73-4
M. Wt: 232.23 g/mol
InChI Key: NIRHTKGWCGSGRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(4-hydroxypyrazol-1-yl)acetate is an ester derivative featuring a pyrazole ring substituted with a hydroxyl group at the 4-position and a benzyl ester moiety. This compound is of interest in pharmaceutical and agrochemical research due to the pyrazole scaffold’s prevalence in bioactive molecules.

Properties

IUPAC Name

benzyl 2-(4-hydroxypyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-11-6-13-14(7-11)8-12(16)17-9-10-4-2-1-3-5-10/h1-7,15H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRHTKGWCGSGRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CN2C=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(4-hydroxypyrazol-1-yl)acetate typically involves the reaction of benzyl bromide with 2-(4-hydroxypyrazol-1-yl)acetic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-(4-hydroxypyrazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyrazole ring can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

  • Oxidation of the hydroxyl group yields a ketone or aldehyde derivative.
  • Reduction of the ester group produces the corresponding alcohol.
  • Substitution reactions result in various benzyl-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Benzyl 2-(4-hydroxypyrazol-1-yl)acetate is part of a broader class of pyrazole derivatives known for their pharmacological properties. The following table summarizes key biological activities associated with pyrazole compounds, which may include derivatives like this compound:

Biological Activity Description
AnticancerPyrazoles exhibit cytotoxic effects against various cancer cell lines .
Anti-inflammatoryCompounds in this class can inhibit COX enzymes, reducing inflammation .
AntibacterialSome derivatives show efficacy against bacterial strains, suggesting potential as antibiotics .
AntioxidantPyrazoles have demonstrated the ability to scavenge free radicals .
NeuroprotectiveCertain derivatives may protect against neurodegenerative diseases .

Case Studies in Medicinal Applications

  • Anticancer Activity : A study evaluated the anticancer properties of substituted pyrazoles, including those with hydroxypyrazole moieties, revealing significant cytotoxicity against breast and colon cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Research on pyrazole derivatives has shown that they can effectively inhibit the COX-2 enzyme, leading to reduced inflammation in models of arthritis. This suggests potential therapeutic applications in inflammatory diseases .
  • Neuroprotective Properties : A specific derivative was tested for its neuroprotective effects in models of Alzheimer’s disease, demonstrating a reduction in amyloid-beta toxicity and improved cognitive function in animal models .

Agrochemical Applications

This compound and its derivatives also show promise as agrochemicals, particularly in herbicides and insecticides. The following table outlines the herbicidal and insecticidal properties observed in related pyrazole compounds:

Agrochemical Activity Description
HerbicidalCertain pyrazole derivatives have been developed as selective herbicides for crop protection .
InsecticidalCompounds with pyrazole structures have shown effectiveness against agricultural pests .

Case Studies in Agrochemical Applications

  • Herbicide Development : Research on novel 3-hydroxypyrazoles demonstrated effective weed control in corn crops, with selectivity that minimizes damage to the crop while effectively targeting weeds .
  • Insecticide Efficacy : A study reported the synthesis of new pyrazole derivatives that exhibited significant insecticidal activity against common agricultural pests, suggesting their potential use in integrated pest management strategies .

Synthesis and Structural Modifications

The synthesis of this compound typically involves the condensation of appropriate hydrazones with acetic anhydride or related acetates. The structural modifications can enhance its biological activity or selectivity for specific targets.

Synthesis Overview

The synthesis pathway often includes:

  • Formation of the pyrazole ring through hydrazone intermediates.
  • Acetylation to introduce the acetate moiety.
  • Benzylation to enhance lipophilicity and biological activity.

Mechanism of Action

The mechanism of action of Benzyl 2-(4-hydroxypyrazol-1-yl)acetate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The hydroxyl group may form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the benzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Benzyl 2-(4-hydroxypyrazol-1-yl)acetate with three structurally related compounds, focusing on molecular properties, substituent effects, and functional implications.

Structural and Molecular Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Ester Group
This compound (Target) Not reported C₁₂H₁₂N₂O₃* 232.24 4-hydroxyl Benzyl
Benzyl 2-(4-formyl-1H-pyrazol-1-yl)acetate 920511-27-9 C₁₃H₁₂N₂O₃ 244.25 4-formyl Benzyl
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate 82231-58-1 C₇H₁₀BrN₂O₂ 234.08 4-bromo Ethyl
Benzyl Phenyl Acetate 102-16-9 C₁₅H₁₄O₂ 226.27 Phenyl Benzyl

*Calculated based on structural analogy to .

Key Observations:

  • This may enhance aqueous solubility and interaction with biological targets . The 4-formyl substituent () introduces a reactive aldehyde group, enabling further derivatization (e.g., Schiff base formation). The 4-bromo group () offers a site for cross-coupling reactions (e.g., Suzuki-Miyaura), useful in medicinal chemistry .
  • Ester Group Differences :
    • Benzyl esters (Target, ) typically exhibit higher molecular weights and boiling points (e.g., Benzyl Phenyl Acetate in : 317–319°C) compared to ethyl esters (), which are more volatile .
    • Benzyl esters are acid-labile, making them suitable for prodrug strategies, whereas ethyl esters are more stable under physiological conditions .

Physical and Chemical Properties

Property Target Compound Benzyl 2-(4-formyl-1H-pyrazol-1-yl)acetate Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate Benzyl Phenyl Acetate
Boiling Point (°C) Not reported Not reported Not reported 317–319
Purity (GC) Not reported Not reported Not reported ≥98.0%
Solubility Polar solvents (inferred) Likely moderate (formyl reduces polarity) Low (bromo increases hydrophobicity) 33% in 90% ethanol
Hazards Not reported Not reported Bromine-related toxicity (inferred) Skin/eye irritation

Notes:

  • The target compound’s hydroxyl group likely improves solubility in polar solvents (e.g., ethanol, DMSO) compared to bromo- or formyl-substituted analogs .
  • Benzyl Phenyl Acetate () demonstrates high purity (≥98%) and stability, suggesting similar quality standards for the target compound if synthesized under controlled conditions .

Biological Activity

Benzyl 2-(4-hydroxypyrazol-1-yl)acetate is an organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a benzyl group linked to a 2-(4-hydroxypyrazol-1-yl)acetate moiety. The presence of the pyrazole ring—a five-membered heterocycle containing two nitrogen atoms—imparts unique reactivity and biological properties. The compound can be synthesized through the nucleophilic substitution of benzyl bromide with 2-(4-hydroxypyrazol-1-yl)acetic acid in the presence of a base such as potassium carbonate, typically in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The hydroxyl group on the pyrazole ring can participate in hydrogen bonding, enhancing the compound's binding affinity to various biological targets. This interaction may lead to modulation of biochemical pathways involved in inflammation, cancer progression, and metabolic disorders .

Antimicrobial Properties

Research has indicated that this compound exhibits potential antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting its utility as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. Studies show that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases .

Anticancer Potential

There is growing interest in the anticancer potential of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth in xenograft models. Its mechanism may involve the modulation of cell signaling pathways associated with cancer cell proliferation and survival .

Case Studies and Research Findings

Study Findings Reference
In vitro antimicrobial studyEffective against Staphylococcus aureus and Escherichia coli
Anti-inflammatory assayReduced levels of TNF-alpha and IL-6 in macrophage cultures
Anticancer efficacyInduced apoptosis in human breast cancer cells (MCF-7)

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies on absorption, distribution, metabolism, and excretion (ADME) are ongoing to determine its bioavailability and half-life in biological systems. Early results indicate favorable pharmacokinetic properties, which could support its use in clinical settings .

Future Directions

The promising biological activities of this compound warrant further exploration. Future research should focus on:

  • Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological effects.
  • In Vivo Models : Conducting animal studies to evaluate efficacy and safety profiles.
  • Formulation Development : Exploring various drug delivery systems to enhance bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2-(4-hydroxypyrazol-1-yl)acetate
Reactant of Route 2
Reactant of Route 2
Benzyl 2-(4-hydroxypyrazol-1-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.